potassium;2,5-dihydroxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,5-dihydroxybenzenesulfonate is a chemical compound with the molecular formula C6H7KO5S. It is a derivative of 2,5-dihydroxybenzenesulfonic acid and is commonly used in various scientific and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in chemical synthesis and research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 2,5-dihydroxybenzenesulfonate can be synthesized starting from hydroquinone. The typical synthetic route involves the sulfonation of hydroquinone with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions usually include maintaining a temperature range of 50-55°C and continuous stirring for several hours .
Industrial Production Methods
In industrial settings, the production of potassium 2,5-dihydroxybenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized from water or ethanol to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,5-dihydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinone derivatives
Substitution: Various substituted benzenesulfonates
Scientific Research Applications
Potassium 2,5-dihydroxybenzenesulfonate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Biology: The compound is used in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of potassium 2,5-dihydroxybenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a key role in angiogenesis and vascular permeability. This inhibition leads to its anti-angiogenic activity, making it useful in the treatment of various vascular disorders .
Comparison with Similar Compounds
Similar Compounds
- Calcium dobesilate
- Ethamsylate
- Persilate
Uniqueness
Potassium 2,5-dihydroxybenzenesulfonate is unique due to its high solubility in water and its stability under various conditions. Compared to similar compounds like calcium dobesilate and ethamsylate, it offers better solubility and ease of handling in laboratory and industrial settings .
Properties
IUPAC Name |
potassium;2,5-dihydroxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSBABHIXQFKH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.